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Introduction
The demand for large-scale synthesis of oligonucleotides for therapeutic and diagnostic

applications continues to grow. UnyLinker® is a universal solid support that offers significant

advantages for large-scale oligonucleotide synthesis.[1][2] It is a conformationally rigid and

chemically stable molecule that allows for efficient and high-purity synthesis of a wide variety of

oligonucleotides, including those with 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, and Locked

Nucleic Acid (LNA) modifications.[1][3] This universal support streamlines the manufacturing

process by eliminating the need for multiple, base-specific solid supports, thereby reducing

costs, simplifying quality control, and minimizing the risk of human error.[1][2] UnyLinker is

compatible with standard phosphoramidite chemistry and automated synthesizers,

demonstrating an average coupling efficiency of over 99%.[1] Large-scale syntheses of up to

700 mmol have been successfully demonstrated using UnyLinker.[3][4][5]

Key Advantages of UnyLinker
Universality: A single support can be used for the synthesis of any oligonucleotide sequence,

regardless of the 3'-terminal nucleoside.[2]

Cost-Effectiveness: Reduces the need to purchase and manage multiple base-specific

supports.[1]
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High Purity: Eliminates a class of impurities that can form from branching at the exocyclic

amino group of nucleosides on traditional supports.[3][4]

Efficiency: Demonstrates high coupling efficiency (>99%) and allows for clean cleavage

under standard conditions.[1]

Scalability: Proven to be effective for large-scale synthesis of oligonucleotides.[3][4][5]

Versatility: Compatible with a wide range of oligonucleotide chemistries and modifications.[1]

[3]

Experimental Workflow Overview
The overall process for large-scale oligonucleotide synthesis using UnyLinker involves three

main stages: solid-phase synthesis, cleavage and deprotection, and purification.
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Caption: High-level workflow for oligonucleotide synthesis using UnyLinker.
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Quantitative Data
Table 1: Solid-Phase Synthesis Parameters

Parameter Value Reference

Average Coupling Efficiency > 99% [1]

Supported Scale Up to 700 mmol [3][4][5]

Compatible Chemistries

2'-deoxy, 2'-O-methyl, 2'-O-

MOE, LNA, FANA,

Phosphorothioates

[1][3]

Table 2: Cleavage and Deprotection Conditions
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Reagent Temperature Time Notes Reference

Aqueous

Ammonium

Hydroxide

55 °C 8 hours

Standard

condition for

small-scale

synthesis.

Aqueous

Ammonium

Hydroxide

Room Temp (~20

°C)
~4 hours

Effective for LNA

oligonucleotides

with a 3' terminal

LNA.

[6]

Aqueous

Ammonium

Hydroxide

50-60 °C 30 min - 6 hours

For LNA

oligonucleotides

with a 3' terminal

LNA.

[6]

Ammonium

Hydroxide / 40%

Methylamine

(AMA)

55 °C 2 hours
Faster

deprotection.

Ammonium

Hydroxide / 40%

Methylamine

(AMA)

65 °C 1 hour

Anhydrous

Ammonia Gas
80 °C 120 minutes

Gas-phase

deprotection at

10 psi.

Anhydrous

Ammonia Gas
90 °C 60 minutes

Gas-phase

deprotection at

10 psi.

Note: Cleavage and deprotection times can vary depending on the specific oligonucleotide

sequence, modifications, and the protecting groups used.
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Protocol 1: Large-Scale Solid-Phase Oligonucleotide
Synthesis
This protocol outlines the standard steps for solid-phase synthesis on an automated

synthesizer using UnyLinker solid support.

1. Materials and Reagents:

UnyLinker-loaded solid support (e.g., CPG or polystyrene)

Anhydrous acetonitrile

Phosphoramidites (A, C, G, T, and any modified bases)

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

Capping solution A (Acetic anhydride/2,6-Lutidine/THF) and Capping solution B (N-

Methylimidazole/THF)

Oxidizing solution (Iodine in THF/Pyridine/Water)

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

2. Synthesis Cycle:

The synthesis is performed in a column packed with the UnyLinker solid support on an

automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide

addition:

Step 1: Detritylation (Deblocking)

The 5'-dimethoxytrityl (DMT) protecting group is removed from the UnyLinker support (for

the first base) or the growing oligonucleotide chain by treating the column with the

deblocking solution.

The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and

the cleaved DMT cation.
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Step 2: Coupling

The desired phosphoramidite monomer and activator are delivered to the column

simultaneously.

The activated phosphoramidite couples to the free 5'-hydroxyl group of the support-bound

oligonucleotide. A typical coupling time is around 30-90 seconds.

Step 3: Capping

Any unreacted 5'-hydroxyl groups are acetylated by treating the column with the capping

solutions. This prevents the formation of failure sequences (n-1 mers).

The column is washed with acetonitrile.

Step 4: Oxidation

The newly formed phosphite triester linkage is oxidized to a more stable pentavalent

phosphate triester by treating the column with the oxidizing solution.

The column is washed with acetonitrile.

These four steps constitute one synthesis cycle. The cycle is repeated until the desired

oligonucleotide sequence is assembled.
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Caption: The four-step phosphoramidite synthesis cycle.

Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the UnyLinker support and the

removal of base and phosphate protecting groups.

1. Materials and Reagents:

Oligonucleotide-bound UnyLinker support from Protocol 1
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Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and 40%

methylamine (AMA)

Sealed, pressure-rated reaction vessel

2. Procedure (Aqueous Phase):

Transfer the solid support from the synthesis column to the reaction vessel.

Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) to the

solid support.

Seal the vessel tightly.

Heat the vessel to the desired temperature and for the specified time as indicated in Table 2.

For example, for a standard deprotection, heat at 55 °C for 8 hours. For faster deprotection,

AMA solution can be used at 65 °C for 1 hour.

After the incubation period, cool the vessel to room temperature.

Carefully open the vessel in a fume hood.

Filter the solution to separate the cleaved oligonucleotide from the solid support.

Wash the solid support with water or a suitable buffer to recover any remaining product.

Combine the filtrate and the washes.

The resulting solution contains the crude, deprotected oligonucleotide.

3. Potential Impurities:

Incomplete cleavage from the UnyLinker support can result in impurities that are 261 or 275 Da

heavier than the full-length product. To minimize these impurities, ensure that the cleavage and

deprotection steps are carried out for the recommended duration and at the appropriate

temperature.

Mechanism of UnyLinker Cleavage
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The cleavage of the oligonucleotide from the UnyLinker support occurs via a base-catalyzed

intramolecular cyclization mechanism. The vicinal syn-hydroxyl group on the UnyLinker

molecule facilitates a clean and efficient cleavage of the succinyl linker, releasing the

oligonucleotide with a free 3'-hydroxyl group.

UnyLinker Cleavage Mechanism
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attacks succinyl ester

1. Intramolecular
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2. Oligonucleotide
is released
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Caption: Simplified mechanism of oligonucleotide cleavage from UnyLinker support.

Conclusion
UnyLinker provides a robust and efficient platform for the large-scale synthesis of

oligonucleotides. Its universal nature simplifies the manufacturing process, reduces costs, and

enhances the purity of the final product. The detailed protocols and data presented in these

application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals to effectively utilize UnyLinker for their large-scale oligonucleotide

synthesis needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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